N'-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
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Overview
Description
N’-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a fluoro-methylbenzenesulfonyl group, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. The key steps include:
Formation of Piperidine Ring: The piperidine ring is typically synthesized through cyclization reactions involving appropriate precursors.
Substitution with Fluoro-Methylbenzenesulfonyl Group: The piperidine ring undergoes electrophilic aromatic substitution to introduce the fluoro-methylbenzenesulfonyl group.
Coupling with Benzyl and Ethanediamide Groups: The final steps involve coupling reactions to attach the benzyl and ethanediamide groups to the substituted piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl or ethanediamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N’-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N’-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The fluoro-methylbenzenesulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-fluoro-N-pyridin-2-yl-benzamide: This compound shares structural similarities but differs in the substitution pattern and functional groups.
N-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide: A closely related compound with a different substitution pattern on the benzene ring.
Uniqueness
N’-benzyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-benzyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O4S/c1-17-15-20(10-11-21(17)24)32(30,31)27-14-6-5-9-19(27)12-13-25-22(28)23(29)26-16-18-7-3-2-4-8-18/h2-4,7-8,10-11,15,19H,5-6,9,12-14,16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIVKFJOCXUEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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